Walsuronoid B is a limonoid compound derived from the plant Walsura robusta, a species known for its rich profile of secondary metabolites, particularly limonoids. Limonoids are a class of compounds that have garnered attention due to their diverse range of biological activities, including anticancer properties. Walsuronoid B, in particular, has been identified as a compound with significant potential in cancer treatment due to its ability to induce cell death in cancer cells through various mechanisms18.
Walsuronoid B has been primarily studied for its applications in cancer treatment. It has shown efficacy in inhibiting cell proliferation in several human cancer lines, particularly liver cancer cells. The compound's ability to induce cell death through apoptosis and its effect on tumor growth suppression in vivo suggest that it could be a promising candidate for anticancer therapy with few side effects1.
In addition to its direct anticancer effects, Walsuronoid B has also been evaluated for its ability to reverse multidrug resistance (MDR) in human breast cancer cells. While Walsuronoid B itself was not highlighted for this activity, other compounds isolated from Walsura robusta, such as Walsurin A, have shown significant effects in sensitizing resistant cancer cells to chemotherapy agents like doxorubicin. This suggests that Walsuronoid B, along with other limonoids from the same plant, could be part of a broader strategy to overcome MDR in cancer treatment2.
Although Walsuronoid B has not been directly associated with anti-inflammatory activity, other limonoids from Walsura robusta, such as Walrobsins A and B, have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit the expression of pro-inflammatory markers like iNOS and IL-1β. This indicates that Walsuronoid B may also possess anti-inflammatory properties, which could be explored in future studies3.
Walsuronoid B has been reported to exhibit weak antimalarial activity. This suggests a potential application in the field of antimalarial drug development, although further research would be necessary to enhance its efficacy and understand its mechanism of action in this context4.
Compounds from Walsura robusta have been found to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid hormones. While Walsuronoid B was not specifically mentioned, the presence of bioactive limonoids in the plant that affect this enzyme suggests that Walsuronoid B could potentially be investigated for its effects on metabolic disorders5.
Walsura robusta has been traditionally used for its medicinal properties, and studies have shown that extracts from the plant possess antioxidant and antibacterial activities. Although Walsuronoid B's role in these activities has not been explicitly stated, the overall antioxidant potential of the plant indicates that Walsuronoid B may contribute to these effects7.
Walsuronoid B is primarily isolated from the bark and leaves of Walsura trifoliata, a tree native to tropical regions of Asia. The extraction of this compound typically involves solvent extraction methods, followed by purification techniques such as chromatography.
Walsuronoid B falls under the category of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of organisms. These compounds often play crucial roles in plant defense mechanisms and possess various health benefits for humans.
The synthesis of Walsuronoid B can be achieved through both natural extraction and synthetic approaches. The natural extraction involves the following steps:
In synthetic chemistry, total asymmetric synthesis has been explored, which involves creating the compound in a laboratory setting using various organic synthesis techniques.
The total synthesis of Walsuronoid B requires careful selection of reagents and reaction conditions to ensure high yield and purity. Techniques such as stereochemistry control and functional group transformations are critical in achieving the desired molecular structure.
Walsuronoid B has a complex molecular structure characterized by multiple hydroxyl groups and aromatic rings, typical of flavonoids. Its molecular formula is , indicating it contains 17 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms.
Walsuronoid B participates in various chemical reactions typical of phenolic compounds, including:
The reactivity of Walsuronoid B is influenced by its hydroxyl groups, which can act as nucleophiles in various organic reactions. Understanding these reactions is essential for exploring its applications in drug development and material science.
The mechanism of action of Walsuronoid B involves its interaction with biological targets within cells. It is believed to exert antioxidant effects by scavenging free radicals and modulating signaling pathways associated with inflammation and cell survival.
Research indicates that Walsuronoid B may inhibit certain enzymes involved in oxidative stress, thereby protecting cells from damage. Additionally, it may influence gene expression related to cellular defense mechanisms.
Walsuronoid B has potential applications in several scientific fields:
Research continues to explore the full range of biological activities associated with Walsuronoid B, aiming to harness its properties for therapeutic applications.
Walsura robusta Roxb. is a perennial arbor species within the Meliaceae family, primarily distributed across subtropical regions of Southern China, India, Malaysia, Indonesia, and Thailand [1] [5]. This genus comprises approximately 16–40 species, with Walsura robusta recognized for its ecological adaptability and ethnomedical applications. Traditional healers in Thailand and Southern China utilize its stems, leaves, and bark to treat inflammatory conditions, microbial infections, and metabolic disorders, leveraging the plant’s rich repertoire of bioactive triterpenoids and limonoids [1] [3] [6]. Ethnopharmacological studies note its use as an antioxidant and antimalarial agent, attributed to secondary metabolites concentrated in photosynthetic tissues (leaves) and stem bark [5] [6].
Walsura robusta thrives in diverse habitats, from lowland forests to mountainous terrain, and its chemical composition varies significantly across geographical locations. Specimens from Yunnan Province (China), for example, yield higher concentrations of limonoids than those from other regions [6]. This biogeographical variability influences the plant’s pharmacochemical profile and underscores the importance of standardized sourcing for research.
Table 1: Biogeographical Distribution of Walsura robusta
Region | Primary Habitat | Traditional Uses |
---|---|---|
Southern China | Mountainous forests | Anti-inflammatory treatments |
Thailand | Lowland tropical forests | Antimalarial preparations |
Malaysia | Coastal regions | Wound healing, antimicrobial applications |
India | Western Ghats rainforests | Fever management, digestive ailments |
Limonoids are highly oxygenated tetranortriterpenoids characterized by a fragmented carbon skeleton (C26–C30), predominantly found in Meliaceae and Rutaceae families. Walsuronoid B (C26H30O6; molecular weight 438.51 g/mol) belongs to this class and was first isolated in 2007 from Walsura robusta leaves [2] [8]. Its IUPAC name is (8R,9R,10R,11S,14R,15R)-17-(furan-3-yl)-6,11,15-trihydroxy-4,4,8,10,14-pentamethyl-8,9,10,11,12,14,15,16-octahydro-3H-cyclopenta[a]phenanthrene-3,7(4H)-dione [3] [8].
Structurally, walsuronoid B features three critical motifs:
This configuration distinguishes it from common limonoids like gedunin or azadirachtin. Notably, walsuronoid B lacks the epoxide bridges ubiquitous in other Meliaceae limonoids but incorporates a rare 18(13→14)-abeo scaffold that distorts its B-ring geometry [2] [6]. This structural distortion may influence its bioactivity by exposing hydrophobic domains to protein binding sites.
Table 2: Key Structural Features of Walsuronoid B
Structural Element | Chemical Significance |
---|---|
C-3/C-7 diketo system | Electrophilic reactivity; redox cycling for ROS generation |
C-17-linked furan | Enhanced lipophilicity and target engagement |
β-Hydroxy groups at C-11 | Hydrogen-bond donation; catalytic site inhibition |
18(13→14)-abeo skeleton | Steric hindrance alteration for selective protein binding |
Early chemical investigations of Walsura robusta (2000–2010) focused on isolating antimalarial compounds, reflecting traditional applications for febrile illnesses. Yin and colleagues (2007) first identified walsuronoid B alongside walsuronoids A and C from stem extracts, noting its "weak antimalarial activity" against Plasmodium falciparum (IC50 >10 μM) [2] [8]. Initial structural characterization relied on nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which confirmed its unprecedented 18(13→14)-abeo-limonoid skeleton [2].
Between 2010 and 2017, research pivoted toward oncology. Screening studies revealed walsuronoid B’s cytotoxicity against hepatic (HepG2, IC50 = 3.2 μM), pulmonary (A549), and breast cancer (MCF-7) cell lines [1] [4]. Mechanistic studies in 2017 demonstrated its capacity to induce mitochondrial apoptosis in liver carcinoma, shifting the compound’s pharmacological reputation from an antimalarial candidate to an antitumor agent [1] [4]. Contemporary investigations now prioritize its chemotherapeutic potential, though antimalarial structure-activity relationships (SAR) remain underexplored [9].
Despite advances in characterizing walsuronoid B’s anticancer effects, critical knowledge gaps persist:
Future research should prioritize in vivo pharmacokinetic profiling, combinatorial drug screening, and genetic manipulation of Walsura robusta to augment walsuronoid B yields. Resolving these gaps will illuminate its translational viability as an oncotherapeutic agent anchored in traditional medicine.
Table 3: Evolution of Key Research on Walsuronoid B
Year | Milestone | Significance |
---|---|---|
2007 | First isolation and structural elucidation | Identified novel 18(13→14)-abeo-limonoid skeleton [2] |
2016 | Cytotoxicity screening across cancer cell lines | Revealed selective potency against liver cancers [4] |
2017 | Mechanism of mitochondrial apoptosis in HepG2 cells | Defined ROS/p53 amplification loop [1] [4] |
2023 | Discovery of structural analogs (walsurobustones) | Expanded limonoid library with higher bioactivity [6] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4